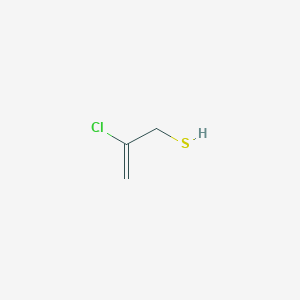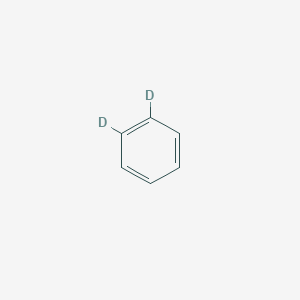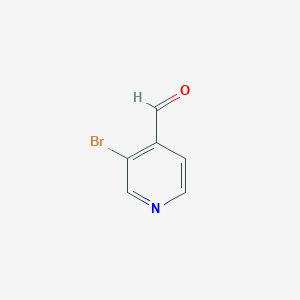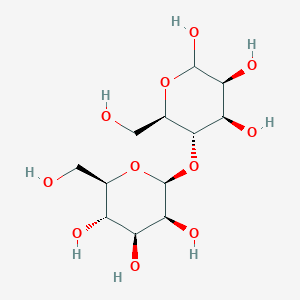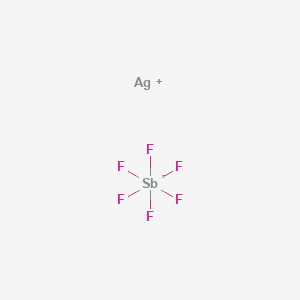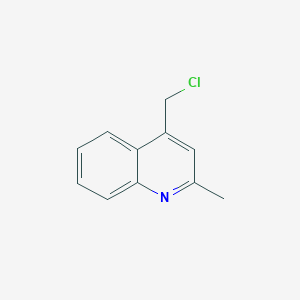
6-氯喹啉-2-胺
描述
6-Chloroquinolin-2-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential as a building block for therapeutic agents. The compound is characterized by the presence of a quinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which is substituted with a chlorine atom at the 6-position and an amino group at the 2-position. This structure serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein-protein interactions such as the Src homology 3 (SH3) domains .
Synthesis Analysis
The synthesis of 6-chloroquinolin-2-amine derivatives has been achieved through Buchwald-Hartwig chemistry, which is a palladium-catalyzed cross-coupling reaction between aryl halides and amines. A selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is a critical step in the synthesis of these compounds. The optimization of reaction conditions for this selective amination has been discussed, and the process has been adapted to couple with a range of cyclic amines . Additionally, the introduction of the amino functionality can involve further Buchwald-Hartwig chemistry using lithium bis(trimethylsilyl)amide as an ammonia equivalent .
Molecular Structure Analysis
The molecular structure of 6-chloroquinolin-2-amine is pivotal for its interaction with biological targets. The quinoline moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of the chlorine and amino groups significantly influences the compound's binding affinity and selectivity. In the case of SH3 domain ligands, the 6-heterocyclic substitution of the 2-aminoquinoline has been shown to provide ligands with increased binding affinity relative to the lead compound .
Chemical Reactions Analysis
6-Chloroquinolin-2-amine can undergo various chemical reactions due to its reactive sites. For instance, the amino group can participate in further substitution reactions, as seen in the synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones. These reactions typically involve the use of primary aliphatic or aromatic amines and paraformaldehyde in ethanol. Secondary amines like piperidine or morpholine can also be used to obtain different substitution patterns on the quinoline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloroquinolin-2-amine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chlorine can affect the electron density of the quinoline ring, thereby influencing its reactivity. The amination reactions and the resulting products' yields can be affected by the steric and electronic effects of the substituents on the amino group. For example, the ease of dissociation of amides used in the amination process can be proportional to the yields of the amination products . The overall yield of the synthesized compounds, as well as their solubility and stability, are important factors for their potential industrialization and application in drug development .
科学研究应用
药物发现和药物化学
6-氯喹啉-2-胺: 由于其结构与喹啉相似,而喹啉是许多具有药理活性的化合物中的核心结构,因此在药物发现中起着至关重要的作用。 它的衍生物已被探索用于治疗从传染病到癌症的各种疾病 .
抗菌剂
该化合物已被证明是一种很有希望的抗菌剂。 对喹啉环的修饰,例如添加 6-氯-2-胺基团,可以产生对各种革兰氏阳性菌和革兰氏阴性菌具有显著活性的化合物 .
抗癌研究
在肿瘤学领域,6-氯喹啉-2-胺衍生物已被合成并评估其抗癌特性。 它们已针对不同的癌细胞系(包括非小细胞肺癌)进行了测试,并显示出有希望的结果 .
生物活性分子的合成
该化合物用于合成具有多种药理活性的生物活性分子。 它是构建具有潜在生物和药物活性的分子的关键中间体 .
抗疟活性
喹啉衍生物,包括那些源自6-氯喹啉-2-胺的衍生物,在历史上对治疗疟疾具有重要意义。 它们可以抑制疟原虫的 DNA 合成,导致其死亡 .
抗抑郁和抗惊厥特性
研究表明,某些喹啉衍生物表现出抗抑郁和抗惊厥作用。 6-氯喹啉-2-胺的结构特征使其成为开发这些类别的新药的候选药物 .
抗病毒和抗HIV应用
该化合物的衍生物也正在研究其抗病毒特性,包括对HIV的潜在活性。 这是由于它们能够干扰病毒复制过程 .
材料科学
除了生物医学应用之外,6-氯喹啉-2-胺还可用于材料科学,用于合成在电子学中具有应用的和在各种化学反应中用作催化剂的有机化合物 .
作用机制
Target of Action
6-Chloroquinolin-2-amine, similar to other quinoline derivatives, is known to interact with various targetsQuinoline derivatives have been reported to interact with a variety of proteins and enzymes, playing a significant role in various biological processes .
Mode of Action
It is known that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
It has been suggested that quinoline derivatives may interact with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It is noted that all the compounds in a series of 2-chloro n-substituted amino quinolines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a series of 2-chloro n-substituted amino quinolines was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic 50) 294 μM .
安全和危害
属性
IUPAC Name |
6-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSBXTUXCTJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555326 | |
| Record name | 6-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18672-02-1 | |
| Record name | 6-Chloro-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



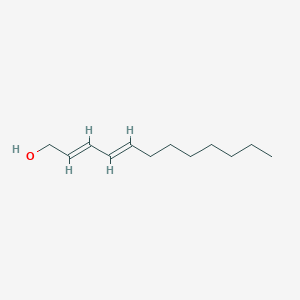

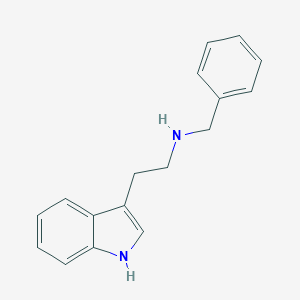
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
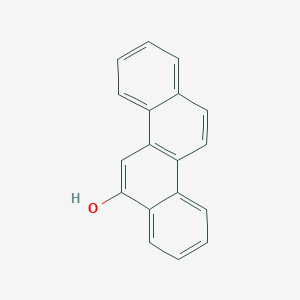
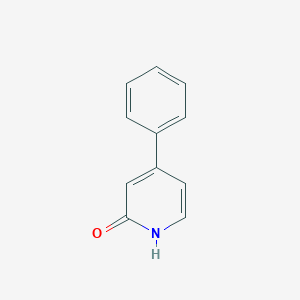
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
